3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound might involve the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound likely involves a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Chemical Reactions
Heteroalicyclic Analogs Synthesis : This compound has been utilized in the synthesis of heteroalicyclic analogs of aminoalkanethiols, specifically for evaluating potential antiradiation drugs. These analogs contain mercapto groups on a side chain linked to secondary amino groups of pyrrolidine (Piper & Johnston, 1963).
Phosphine Oxides Synthesis : In another study, it was involved in generating cyclopenta[b]-pyrrole-2-phosphine oxides and -phosphonates through the addition of cyclic enolates derived from ethyl 2-oxo-cyclopentanecarboxylate (Vélez del Burgo et al., 2016).
Catalysis in Organic Synthesis : This compound is also used in catalysis, like in the acylation of inert alcohols and phenols under base-free conditions, as demonstrated by a study using a related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride (Liu et al., 2014).
Microtubule Targeting Agents Synthesis : In medicinal chemistry, it has been used in the synthesis of microtubule targeting agents that bind to the colchicine site on tubulin. These compounds are significant for overcoming drug resistance in cancer therapy (Gangjee et al., 2010).
Efficient Cycloisomerization : The compound has been used in the gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to form 3-pyrrolines, which are useful intermediates for synthesizing various natural products (Morita & Krause, 2004).
Lactonization Reactions : It plays a role in lactonization reactions, specifically in the synthesis of β-lactones from hydroxycarboxylic acids, an important reaction in organic chemistry (Philp & Robertson, 1977).
Demethylation Processes : In chemical synthesis, it has been used in demethylation processes, exemplified by the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride on a large scale (Schmid et al., 2004).
Synthesis of 3-Acyltetramic Acids : The compound is instrumental in the synthesis of 3-acyltetramic acids, which have significance in organic chemistry and medicinal applications (Jones et al., 1990).
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl cyclopentanecarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-3-1-2-4-10)14-8-9-5-6-12-7-9;/h9-10,12H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDRROGEOSKJDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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